
7-Aminoclonazepam
Descripción general
Descripción
7-Aminoclonazepam es un metabolito significativo del clonazepam, una benzodiazepina conocida que se utiliza principalmente por sus propiedades anticonvulsivas y ansiolíticas . Este compuesto se forma a través de la reducción del grupo 7-nitro en el clonazepam . Se estudia a menudo en el contexto de la farmacocinética y la toxicología forense debido a su presencia en muestras biológicas después de la administración de clonazepam .
Aplicaciones Científicas De Investigación
Clinical and Forensic Applications
Monitoring Clonazepam Usage:
7-Aminoclonazepam serves as a critical biomarker for assessing clonazepam usage and metabolism. A study developed a colorimetric probe for the spectrophotometric determination of this compound in urine samples, demonstrating its potential in routine clinical and forensic analyses. The method showed a linear range of 0.2–4.0 μg/mL with high accuracy and precision, making it a viable alternative to more complex chromatographic techniques .
Detection in Drug Abuse Cases:
The prolonged excretion of this compound in urine has been noted in cases of drug abuse. For instance, a report detailed the detection of this metabolite for up to nine days following repeated doses of clonazepam, which is significant for monitoring substance abuse and suspected drug-facilitated sexual assaults . This extended detection window underscores its importance in toxicology.
Stability Concerns:
Research has highlighted the instability of this compound under frozen storage conditions, which poses challenges for laboratories conducting drug monitoring. It was observed that significant degradation occurs during prolonged freezing, emphasizing the need for careful validation of storage conditions when testing this metabolite .
Pharmacological Research
GABA Receptor Interaction:
Pharmacological studies have investigated the effects of this compound on GABA_A receptor-mediated currents. In experiments conducted on rat neurons from the nucleus reticularis thalami, it was found that this metabolite could significantly augment GABA currents, indicating its potential role in modulating neurotransmission . This property is particularly relevant for understanding the pharmacodynamics of benzodiazepines.
Postmortem Analysis:
In postmortem toxicology studies, this compound concentrations have been found to be higher than those of clonazepam itself across various biological matrices. This finding suggests that this compound may serve as a more reliable indicator of clonazepam use in forensic investigations .
Analytical Methodologies
Urine Analysis Techniques:
The development of analytical methods for detecting this compound has been a focus of recent research. A study reported on the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying this metabolite in urine samples from patients undergoing clonazepam therapy. The method demonstrated high specificity and sensitivity, crucial for accurate drug monitoring .
Comparison with Other Benzodiazepines:
In comparative studies involving multiple benzodiazepines, this compound exhibited distinct detection profiles that could aid in differentiating between various substances in toxicology screenings. Its cross-reactivity in immunoassays was found to be minimal, which enhances the reliability of tests focused on this specific metabolite .
Mecanismo De Acción
7-Aminoclonazepam ejerce sus efectos principalmente a través de su interacción con los receptores GABA en el sistema nervioso central . Al unirse a estos receptores, mejora los efectos inhibitorios del GABA, lo que lleva a efectos sedantes, ansiolíticos y anticonvulsivos . Las vías exactas y los objetivos moleculares involucrados en su acción son similares a los del clonazepam .
Análisis Bioquímico
Biochemical Properties
7-Aminoclonazepam plays a significant role in biochemical reactions as a metabolite of clonazepam. It is formed through the nitroreduction of clonazepam, primarily mediated by the enzyme cytochrome P450 3A4. This metabolite interacts with various biomolecules, including gamma-aminobutyric acid (GABA) receptors. The interaction with GABA receptors enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant properties .
Cellular Effects
This compound influences various cellular processes, particularly in the central nervous system. It modulates cell signaling pathways by enhancing GABAergic transmission, which results in increased inhibitory post-synaptic potentials. This modulation affects gene expression related to neuronal excitability and synaptic plasticity. Additionally, this compound impacts cellular metabolism by altering the balance of neurotransmitters, which can influence overall brain function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the benzodiazepine site on GABA A receptors. This binding increases the affinity of GABA for its receptor, leading to enhanced chloride ion influx and hyperpolarization of the neuron. This hyperpolarization reduces neuronal excitability and prevents the propagation of seizure activity. Furthermore, this compound may inhibit certain enzymes involved in neurotransmitter metabolism, contributing to its overall pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under extreme pH or temperature variations. Long-term studies have shown that this compound can lead to tolerance and dependence, similar to its parent compound clonazepam. These effects are particularly evident in in vitro studies where prolonged exposure to the compound results in decreased receptor sensitivity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, it exhibits anxiolytic and anticonvulsant effects without significant adverse reactions. At higher doses, toxic effects such as sedation, respiratory depression, and motor impairment have been observed. These threshold effects highlight the importance of dosage regulation to avoid potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver through nitroreduction and acetylation, mediated by cytochrome P450 3A4 and N-acetyltransferase 2. The resulting metabolites, including 7-acetamidoclonazepam, are further conjugated with glucuronic acid or sulfate before excretion. These metabolic pathways ensure the elimination of this compound from the body while maintaining its pharmacological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its lipophilic nature, allowing it to cross the blood-brain barrier efficiently. It binds to plasma proteins, which aids in its distribution throughout the body. The compound is primarily localized in the central nervous system, where it exerts its pharmacological effects. Transporters such as P-glycoprotein may also play a role in its cellular uptake and efflux .
Subcellular Localization
This compound is predominantly localized in the synaptic cleft and post-synaptic neurons, where it interacts with GABA A receptors. Its subcellular localization is crucial for its activity, as it needs to be in close proximity to its target receptors. Post-translational modifications, such as phosphorylation, may influence its binding affinity and efficacy. Additionally, the compound may be sequestered in intracellular compartments, affecting its overall bioavailability and function .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-aminoclonazepam suele implicar la reducción del clonazepam. Esta reducción se puede lograr utilizando varios agentes reductores como el hidrógeno en presencia de un catalizador de paladio u otros agentes reductores adecuados . La reacción generalmente se lleva a cabo en condiciones controladas para garantizar la reducción selectiva del grupo nitro a un grupo amino .
Métodos de producción industrial
En un entorno industrial, la producción de this compound sigue principios similares pero a mayor escala. El proceso implica el uso de reactores de alta eficiencia y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final . El uso de extracción en fase sólida y espectrometría de masas de cromatografía líquida (LC-MS) es común en las etapas de purificación y análisis .
Análisis De Reacciones Químicas
Tipos de reacciones
7-Aminoclonazepam experimenta varias reacciones químicas, que incluyen:
Reducción: La reacción principal involucrada en su formación a partir del clonazepam.
Sustitución: El grupo amino puede participar en reacciones de sustitución con varios electrófilos.
Oxidación: Aunque menos común, el grupo amino se puede oxidar en condiciones específicas.
Reactivos y condiciones comunes
Agentes reductores: Hidrógeno con catalizador de paladio, borohidruro de sodio.
Electrófilos: Haluros de alquilo, cloruros de acilo para reacciones de sustitución.
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio para reacciones de oxidación.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen derivados sustituidos de this compound y diversas formas oxidadas .
Comparación Con Compuestos Similares
Compuestos similares
Clonazepam: El compuesto principal del que se deriva 7-aminoclonazepam.
7-Acetaminoclonazepam: Otro metabolito del clonazepam formado a través de la acetilación.
3-Hidroxiclonazepam: Un metabolito hidroxilado del clonazepam.
Singularidad
This compound es único debido a su formación a través de la reducción del grupo nitro en el clonazepam, que es una vía metabólica distinta en comparación con otros metabolitos . Su presencia en muestras biológicas a menudo se utiliza como marcador del uso y metabolismo del clonazepam .
Actividad Biológica
7-Aminoclonazepam (7-AC) is a significant metabolite of clonazepam, a benzodiazepine commonly prescribed for anxiety and seizure disorders. Understanding the biological activity of 7-AC is crucial for evaluating its pharmacological effects, potential therapeutic applications, and implications in drug monitoring.
Metabolism and Pharmacokinetics
This compound is primarily formed through the nitro-reduction of clonazepam, predominantly catalyzed by the cytochrome P450 enzyme CYP3A4. This metabolic pathway is highly variable among individuals, leading to significant differences in plasma concentrations of both clonazepam and its metabolite. Studies have shown that the concentration of 7-AC can exceed that of clonazepam in some patients, particularly those with low CYP3A4 expression .
Table 1: Metabolic Pathways of Clonazepam
Pathway | Enzyme | Product |
---|---|---|
Nitro-reduction | CYP3A4 | This compound |
N-acetylation | NAT2 | 7-Acetaminoclonazepam |
Hydroxylation | Various | Hydroxylated metabolites |
Biological Activity
While 7-AC was initially thought to lack significant pharmacological activity, recent findings suggest it possesses some affinity for the GABA-A receptor. It may act as a partial agonist, potentially modifying the effects of clonazepam on GABAergic transmission. This interaction could explain withdrawal symptoms observed in patients with high levels of 7-AC .
Case Study: Withdrawal Symptoms Associated with 7-AC
A clinical case involving a patient with chronic clonazepam use revealed that elevated levels of 7-AC were correlated with withdrawal symptoms. The patient exhibited increased anxiety and seizures upon cessation of clonazepam, which were attributed to the pharmacodynamic effects of 7-AC on GABAergic signaling .
Clinical Implications
The detection and quantification of this compound in biological samples are essential for monitoring drug compliance and abuse. A study highlighted the prolonged excretion of 7-AC in urine, remaining detectable for up to nine days following repeated doses of clonazepam. This finding is particularly relevant in forensic toxicology and drug-facilitated sexual assault cases .
Table 2: Urinary Excretion Patterns of this compound
Time Post-Dose (days) | Concentration (ng/mL) |
---|---|
1 | High |
3 | Moderate |
9 | 97 |
Research Findings
Recent studies have focused on the role of genetic polymorphisms in drug metabolism related to 7-AC. Variations in CYP3A4 and NAT2 genes significantly influence plasma concentrations and therapeutic outcomes in patients treated with clonazepam . Additionally, research has shown that immunoassays often fail to detect low levels of 7-AC, necessitating more sensitive analytical techniques such as LC-MS/MS for accurate measurement .
Propiedades
IUPAC Name |
7-amino-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8,17H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFRPWRJTGLSSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197913 | |
Record name | 7-Aminoclonazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4959-17-5 | |
Record name | 7-Aminoclonazepam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4959-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Aminoclonazepam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004959175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Aminoclonazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4959-17-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-AMINOCLONAZEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17D6640Q7Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 7-Aminoclonazepam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041817 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.